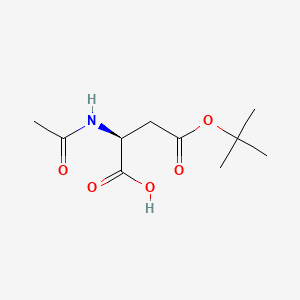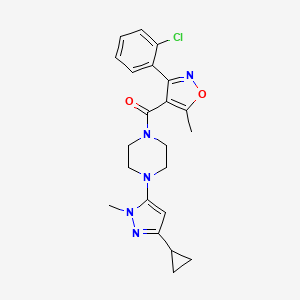![molecular formula C18H19ClN6O2 B2932558 2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone CAS No. 1060208-84-5](/img/structure/B2932558.png)
2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is an organic compound featuring a unique molecular structure that integrates multiple functional groups. It's synthesized to leverage its distinct pharmacological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions. One general approach is to start with the piperazine derivative and introduce the ethanone moiety through nucleophilic substitution reactions. Critical steps include:
Preparation of 3-chlorophenol derivative by halogenation.
Coupling with an appropriately substituted piperazine.
Final integration with the triazolopyridazine moiety.
Industrial Production Methods
Large-scale production would likely employ batch or continuous-flow reactions with optimized conditions for yield and purity. Parameters such as temperature, solvent choice, and reaction time are meticulously controlled to ensure efficiency and quality.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of oxides.
Reduction: : Catalytic hydrogenation can reduce the triazolopyridazine ring.
Substitution: : The chlorophenoxy group is prone to nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: : Alkali metal hydroxides, amines.
Major Products Formed
From Oxidation: : Phenolic oxides, chlorinated ketones.
From Reduction: : Hydro-piperazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone has found applications in several scientific fields:
Chemistry: : Used as a starting material for synthesizing other complex molecules.
Biology: : Investigated for its potential in modulating biological pathways.
Medicine: : Explored for its pharmacological properties, particularly in targeting neurological disorders.
Industry: : Utilized in the manufacture of specialized chemical products.
Wirkmechanismus
The compound interacts with specific molecular targets, potentially including enzymes and receptor proteins. The presence of multiple functional groups allows it to engage in diverse molecular interactions, disrupting or modulating biological pathways at a cellular level.
Vergleich Mit ähnlichen Verbindungen
Compared to other piperazinyl-ethanone derivatives, 2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone stands out due to:
Enhanced Stability: : Its unique structure provides resistance to metabolic degradation.
Increased Affinity: : Higher binding affinity to target receptors.
Unique Biological Activity: : Distinct interactions within biological systems.
Similar Compounds
1-(4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
2-(3-Bromophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
So there you have it—a dive into the fascinating world of this intricate compound. Hope you found this detailed analysis intriguing!
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-13-20-21-16-5-6-17(22-25(13)16)23-7-9-24(10-8-23)18(26)12-27-15-4-2-3-14(19)11-15/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDXPJDZIWVRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)COC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide](/img/structure/B2932478.png)

![3-((5-(isopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2932483.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932487.png)
![N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B2932489.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2932490.png)
![3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2932492.png)
![4-butoxy-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide](/img/structure/B2932493.png)
![N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2932495.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2932496.png)

![3-fluoro-4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2932498.png)
